
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone is a complex organic compound that features a combination of piperazine, isoxazole, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-amino-2-chlorophenylpiperazine and 5-methyl-3-phenylisoxazole. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone can be compared with other compounds that have similar structural features, such as:
- 4-(4-Amino-2-chlorophenyl)piperazine derivatives
- 5-Methyl-3-phenylisoxazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C21H21ClN4O2 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-19(20(24-28-14)15-5-3-2-4-6-15)21(27)26-11-9-25(10-12-26)18-8-7-16(23)13-17(18)22/h2-8,13H,9-12,23H2,1H3 |
Clé InChI |
LKVVDIGPKAFRRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
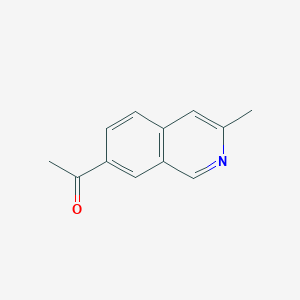
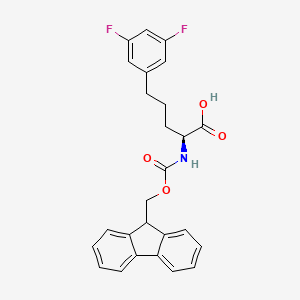



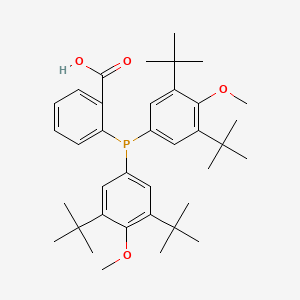

![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)
![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)
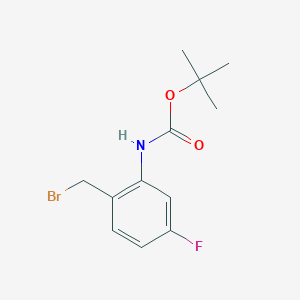
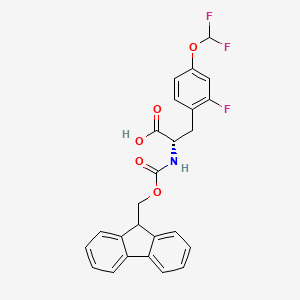
![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
